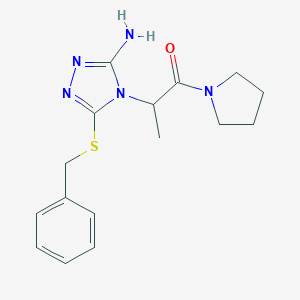![molecular formula C20H28N2O4 B256182 N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B256182.png)
N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MDB or GSK-3 inhibitor and is known for its ability to inhibit the activity of glycogen synthase kinase-3 (GSK-3) enzymes. In
作用機序
MDB acts as a competitive inhibitor of N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide enzymes by binding to the ATP-binding site of the enzyme. This leads to the inhibition of downstream signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
MDB has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, MDB has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
MDB has several advantages for lab experiments. It is a potent and selective inhibitor of N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide enzymes, which makes it an ideal tool for studying the role of N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide in various cellular processes. However, one of the limitations of using MDB in lab experiments is its low solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for research on MDB. One of the areas of interest is the development of new analogs of MDB with improved solubility and potency. Another area of interest is the study of the role of N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide in various diseases and the potential therapeutic applications of MDB in these diseases. Finally, the development of new drug delivery systems for MDB could improve its bioavailability and efficacy in vivo.
合成法
MDB can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid with N-(4-morpholinyl)cyclohexylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using chromatography techniques to obtain pure MDB.
科学的研究の応用
MDB has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. It has been shown to inhibit the activity of N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide enzymes, which play a crucial role in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have beneficial effects in various diseases by regulating key signaling pathways.
特性
製品名 |
N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
|---|---|
分子式 |
C20H28N2O4 |
分子量 |
360.4 g/mol |
IUPAC名 |
N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C20H28N2O4/c23-19(18-14-25-16-6-2-3-7-17(16)26-18)21-15-20(8-4-1-5-9-20)22-10-12-24-13-11-22/h2-3,6-7,18H,1,4-5,8-15H2,(H,21,23) |
InChIキー |
KIKAIXZOSFOIOV-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CNC(=O)C2COC3=CC=CC=C3O2)N4CCOCC4 |
正規SMILES |
C1CCC(CC1)(CNC(=O)C2COC3=CC=CC=C3O2)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,6-diethylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B256099.png)
![2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B256100.png)
![2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B256101.png)
![N-[4-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B256105.png)
![4-{3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine](/img/structure/B256111.png)
![1-(1,1-dioxothiolan-3-yl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-5-(4-methoxyphenyl)pyrazole-3-carboxamide](/img/structure/B256130.png)
![2-[2-(1-Azepanyl)-2-oxoethoxy]benzoic acid](/img/structure/B256139.png)
![1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B256145.png)

![N-cyclopentyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B256149.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B256150.png)
![N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide](/img/structure/B256152.png)
![2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B256154.png)
![3,3-Dimethyl-4-[(4-methylphenyl)carbonyl]piperazin-2-one](/img/structure/B256157.png)